Cas no 2172162-99-9 (5-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-methylformamido}pentanoic acid)

5-{1-1-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-methylformamido}pentanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclopropane ring and an N-methylformamide group, which enhance conformational rigidity and metabolic stability in peptide sequences. The Fmoc protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing for efficient deprotection under mild basic conditions. The pentanoic acid terminus facilitates conjugation or further functionalization. This compound is particularly valuable in the synthesis of constrained peptides, where its cyclopropyl moiety restricts backbone flexibility, potentially improving target binding affinity and proteolytic resistance. Its well-defined stereochemistry and high purity make it suitable for research requiring precise peptide modifications.
5-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-methylformamido}pentanoic acid structure
2172162-99-9 structure
Product Name:5-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-methylformamido}pentanoic acid
CAS No:2172162-99-9
MF:C25H28N2O5
MW:436.500226974487
CID:5853970
PubChem ID:165577784
Update Time:2025-11-01

5-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-methylformamido}pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-methylformamido}pentanoic acid
    • 2172162-99-9
    • 5-{1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]-N-methylformamido}pentanoic acid
    • EN300-1559636
    • Inchi: 1S/C25H28N2O5/c1-27(15-7-6-12-22(28)29)23(30)25(13-14-25)26-24(31)32-16-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,21H,6-7,12-16H2,1H3,(H,26,31)(H,28,29)
    • InChI Key: PYAKNBBMGGKHBD-UHFFFAOYSA-N
    • SMILES: O=C(C1(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(C)CCCCC(=O)O

Computed Properties

  • Exact Mass: 436.19982200g/mol
  • Monoisotopic Mass: 436.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 10
  • Complexity: 684
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 95.9Ų

5-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-methylformamido}pentanoic acid Pricemore >>

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5-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-methylformamido}pentanoic acid Related Literature

Additional information on 5-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-methylformamido}pentanoic acid

Comprehensive Overview of 5-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-methylformamido}pentanoic acid (CAS No. 2172162-99-9)

The compound 5-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-methylformamido}pentanoic acid (CAS No. 2172162-99-9) is a specialized peptide derivative widely utilized in pharmaceutical research and bioconjugation. Its unique structure, featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a cyclopropyl-N-methylformamido moiety, makes it a valuable intermediate in the synthesis of complex biomolecules. Researchers often explore its applications in drug discovery, particularly in the development of targeted therapies and protease inhibitors.

In recent years, the demand for Fmoc-protected amino acids like 5-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-methylformamido}pentanoic acid has surged due to their role in solid-phase peptide synthesis (SPPS). This method is pivotal for creating custom peptides, which are essential in cancer research, vaccine development, and neuroscience. The compound’s CAS No. 2172162-99-9 is frequently searched in academic and industrial databases, reflecting its growing relevance in biotechnology and medicinal chemistry.

One of the key advantages of this compound is its compatibility with automated peptide synthesizers, a topic of high interest among researchers optimizing high-throughput screening workflows. The Fmoc group ensures selective deprotection during synthesis, minimizing side reactions and improving yield—a critical factor for labs focusing on precision medicine. Additionally, its pentanoic acid tail enhances solubility, addressing common challenges in peptide purification.

The cyclopropyl-N-methylformamido segment in 5-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-methylformamido}pentanoic acid introduces conformational rigidity, a feature increasingly sought after in GPCR-targeted drug design. This aligns with current trends in structure-activity relationship (SAR) studies, where modulating molecular flexibility is crucial for enhancing binding affinity. Such properties make this compound a frequent subject in patent literature and preclinical studies.

From an SEO perspective, queries related to "Fmoc-amino acid applications", "peptide synthesis intermediates", and "CAS 2172162-99-9 uses" often lead to discussions about this compound. Its versatility also intersects with trending topics like AI-driven drug discovery, where computational models predict optimal peptide scaffolds for therapeutic use. Laboratories leveraging machine learning in molecular design may find this compound particularly relevant for lead optimization.

In summary, 5-{1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-methylformamido}pentanoic acid (CAS No. 2172162-99-9) represents a cutting-edge tool in biochemical research. Its structural features and functional groups cater to modern needs in peptide engineering and therapeutic development, making it a staple in both academic and industrial settings. As the field evolves, its role in enabling next-generation biologics is expected to expand further.

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